molecular formula C14H16FNO3S B5647403 (3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5647403
M. Wt: 297.35 g/mol
InChI Key: WJHLYSDUMLRUGB-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in medicinal chemistry. The presence of the fluorophenyl group and the pyrrolidine ring suggests that it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid can be achieved through a multi-step process:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed via a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Acetylation: The 2-methylsulfanylacetyl group can be introduced via an acetylation reaction using an appropriate acylating agent.

    Final Steps: The carboxylic acid group can be introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or aldehydes.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

Biology

    Enzyme Inhibition Studies: The compound may be studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.

Medicine

    Drug Development: Due to its structural features, the compound may be investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Chemical Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid would depend on its specific target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(4-chlorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (3S,4R)-4-(4-bromophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

    Chirality: The specific stereochemistry (3S,4R) can influence the compound’s interaction with biological targets, potentially leading to different biological activities compared to its stereoisomers.

Properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-1-(2-methylsulfanylacetyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-20-8-13(17)16-6-11(12(7-16)14(18)19)9-2-4-10(15)5-3-9/h2-5,11-12H,6-8H2,1H3,(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHLYSDUMLRUGB-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.